4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid
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Overview
Description
4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also includes a carboxylic acid group and a chloroethylamino group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid typically involves the reaction of 2-chloroethylamine with 1,2,5-thiadiazole-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The reaction is usually performed at room temperature or slightly elevated temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, proteins, or enzymes, leading to the inhibition of their function. This alkylation process can result in the disruption of cellular processes, making the compound effective in antitumor applications.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard used to treat multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent.
Uniqueness
4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid is unique due to its thiadiazole ring, which imparts distinct chemical properties compared to other nitrogen mustards. This structural feature can influence its reactivity, stability, and biological activity, making it a valuable compound for specific research and therapeutic applications.
Properties
CAS No. |
153596-03-3 |
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Molecular Formula |
C5H6ClN3O2S |
Molecular Weight |
207.64 g/mol |
IUPAC Name |
4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H6ClN3O2S/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2H2,(H,7,9)(H,10,11) |
InChI Key |
AZFDNJHVTBFSHR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NC1=NSN=C1C(=O)O |
Origin of Product |
United States |
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